2-Ethoxycarbonyl-4-phenylbutanoic acid (ethyl 2-oxo-4-phenylbutanoate, OPBE) emerged as a critical chiral synthon in the late 20th century with the development of angiotensin-converting enzyme (ACE) inhibitors. Early chemical syntheses relied on stoichiometric reagents or harsh conditions, yielding racemic mixtures with limited pharmaceutical utility. A pivotal advancement occurred in 1996 when Daucus carota (carrot) cell cultures demonstrated asymmetric reduction of OPBE to ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) with >99% enantiomeric excess (ee) and 100% conversion [4]. This biocatalytic approach marked a paradigm shift, enabling efficient access to enantiopure intermediates. Subsequent research focused on optimizing chemical and enzymatic routes to OPBE itself, recognizing its role as the direct precursor for asymmetric reductions. The integration of response surface methodology (RSM) in the 2010s further refined OPBE synthesis, achieving yields up to 98% through parameter optimization [1] [6]. These milestones established OPBE as an indispensable building block for cardiovascular APIs.
2-Ethoxycarbonyl-4-phenylbutanoic acid (OPBE) serves as the penultimate intermediate for synthesizing (R)-HPBE, the chiral core of "pril"-class ACE inhibitors (e.g., enalapril, benazepril, quinapril). These inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure in conditions like hypertension and heart failure [2] [3]. OPBE’s structural features – an ethoxycarbonyl group and a reactive α-keto ester moiety – enable efficient stereoselective reduction to the (R)-alcohol pharmacophore. The global ACE inhibitor market, valued at ~$2.5 billion annually, underscores OPBE’s commercial significance [3].
Process Intensification: Continuous-flow systems coupled with immobilized catalysts improved space-time-yield (STY) by 35-fold compared to batch reactors [2].
Biocatalytic Reduction: OPBE undergoes asymmetric reduction to (R)-HPBE via carbonyl reductases (KREDs) or whole-cell biocatalysts:
Table 1: Optimization of OPBE Synthesis via Response Surface Methodology [1] [6]
Parameter | Range Tested | Optimal Value | Impact on Yield |
---|---|---|---|
Reaction Temperature | 40–70°C | 65°C | Maximizes kinetics without by-product formation |
Reaction Time | 5–13 h | 6 h | Balances completeness vs. degradation |
Solvent | THF vs. diglyme | Dry THF | Enhances solubility and reaction homogeneity |
Base | NaOMe vs. NaH | Sodium methoxide | Optimal nucleophilicity and minimal side reactions |
Yield Achieved | - | 98% | - |
Table 2: Biocatalytic Systems for OPBE Reduction to (R)-HPBE [2] [3] [10]
Biocatalyst | Substrate Loading | Conversion | ee (%) | Productivity |
---|---|---|---|---|
Daucus carota cells | Not specified | 100% | >99% (R) | Batch process |
Candida boidinii CIOC21 | 2.0 g/L | 95.1% | 99.7% (R) | Aqueous phase |
Bacillus pumilus Phe-C3 (whole cell) | 6.2 g/L | 95.3% | 97.1% (R) | 12 g cdw/L catalyst |
GDH-L-CpCR fusion (high-density ferment.) | 920 mM | 99% | 99.9% (R) | STY: 1960 U/mL broth |
The molecular architecture of 2-ethoxycarbonyl-4-phenylbutanoic acid (C₁₂H₁₄O₄) features two reactive handles: an ethoxycarbonyl group (–COOEt) at C2 and a carboxylic acid (–COOH) at C1. This α-keto ester configuration allows:
Table 3: Key Physicochemical Properties of 2-Ethoxycarbonyl-4-phenylbutanoic Acid [1] [7]
Property | Value | Analytical Method | Significance |
---|---|---|---|
Molecular Formula | C₁₂H₁₄O₄ | HRMS | Confirms structural identity |
SMILES | OC(=O)C(=O)CCc1ccccc1 | - | Predicts reactivity/descriptors |
NMR (¹³C) | 29.2, 40.7, 126.9–140.4, 162.2, 195.8 ppm | CDCl₃ | Verifies carbonyl/aromatic regions |
Melting Point | 41–44°C | DSC | Guides purification (crystallization) |
Purity (HPLC) | ≥99% | Reverse-phase C18 | Ensures suitability for API synthesis |
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 4361-23-3
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 1239908-48-5